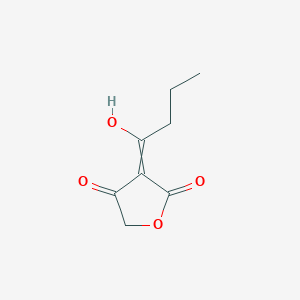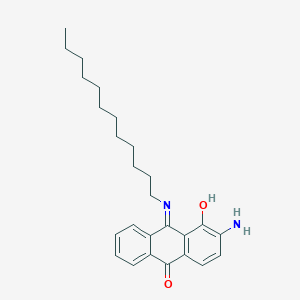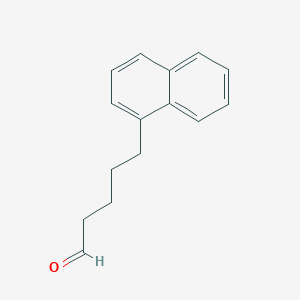
3-(1-Hydroxybutylidene)oxolane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxybutylidene)oxolane-2,4-dione is an organic compound with the molecular formula C8H10O4 It is a derivative of oxolane, featuring a hydroxybutylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxybutylidene)oxolane-2,4-dione typically involves the reaction of oxolane-2,4-dione with 1-hydroxybutylidene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust reaction conditions. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxybutylidene)oxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxolane ring can be reduced to form a more saturated compound.
Substitution: The hydroxybutylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the oxolane ring leads to a more saturated compound .
Applications De Recherche Scientifique
3-(1-Hydroxybutylidene)oxolane-2,4-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxybutylidene)oxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxybutylidene group can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the oxolane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioxolane: A heterocyclic acetal with a similar ring structure but different substituents.
6-Heptyl-3-(1-hydroxybutylidene)oxane-2,4-dione: A compound with a similar core structure but a different alkyl substituent.
Uniqueness
3-(1-Hydroxybutylidene)oxolane-2,4-dione is unique due to its specific hydroxybutylidene substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
141214-62-2 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
3-(1-hydroxybutylidene)oxolane-2,4-dione |
InChI |
InChI=1S/C8H10O4/c1-2-3-5(9)7-6(10)4-12-8(7)11/h9H,2-4H2,1H3 |
Clé InChI |
YAUGQYPGLOKHIO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C1C(=O)COC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)



![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14268687.png)



![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
